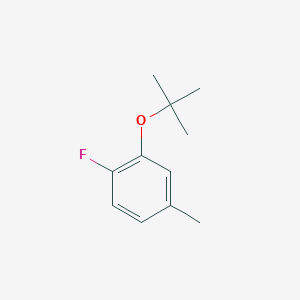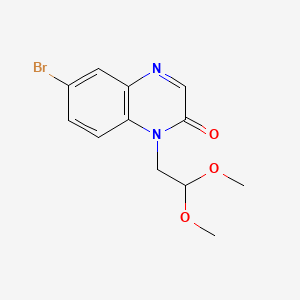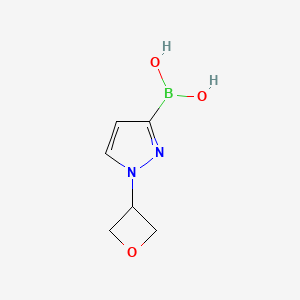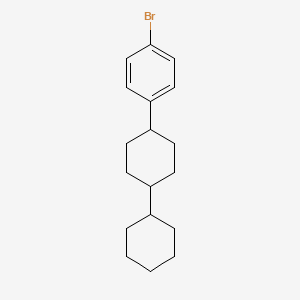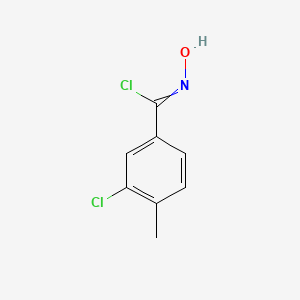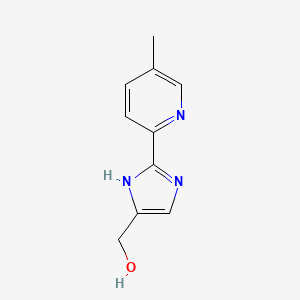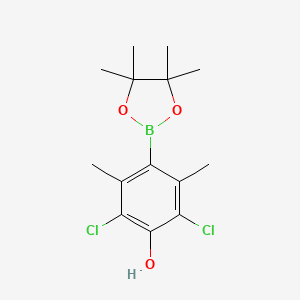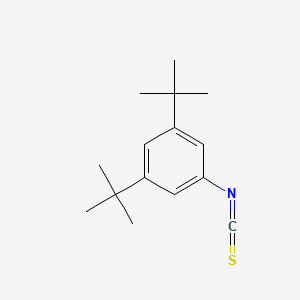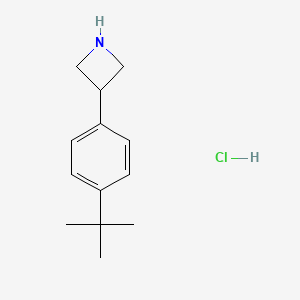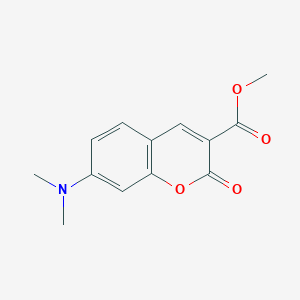
5,6-Dibromo-3-methylindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dibromo-3-methylindole is a brominated derivative of indole, a significant heterocyclic compound Indoles are prevalent in natural products and pharmaceuticals due to their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromo-3-methylindole typically involves the bromination of 3-methylindole. One common method is the treatment of methyl indole-3-carboxylate with bromine in acetic acid, which gives methyl 5,6-dibromoindole-3-carboxylate. This intermediate can then be converted to this compound via a one-pot, microwave-mediated ester hydrolysis and decarboxylation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis can enhance reaction efficiency and reduce production time.
化学反应分析
Types of Reactions: 5,6-Dibromo-3-methylindole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions such as halogenation, alkylation, and acylation.
Cross-Coupling Reactions: The presence of bromine atoms makes it suitable for Suzuki–Miyaura coupling reactions, which form carbon-carbon bonds under mild conditions.
Common Reagents and Conditions:
Bromination: Bromine in acetic acid is commonly used for the bromination of indole derivatives.
Cross-Coupling: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products:
科学研究应用
5,6-Dibromo-3-methylindole has several applications in scientific research:
作用机制
The mechanism of action of 5,6-Dibromo-3-methylindole involves its interaction with various molecular targets and pathways. The bromine atoms enhance the compound’s reactivity, allowing it to participate in diverse chemical reactions. In biological systems, indole derivatives can modulate cellular signaling pathways, leading to effects such as apoptosis and cell cycle regulation .
相似化合物的比较
5-Bromoindole: Another brominated indole derivative with similar reactivity but fewer bromine atoms.
3-Methylindole: The parent compound without bromine substitution.
Indole-3-carbinol: A naturally occurring indole derivative with distinct biological activities.
属性
分子式 |
C9H7Br2N |
|---|---|
分子量 |
288.97 g/mol |
IUPAC 名称 |
5,6-dibromo-3-methyl-1H-indole |
InChI |
InChI=1S/C9H7Br2N/c1-5-4-12-9-3-8(11)7(10)2-6(5)9/h2-4,12H,1H3 |
InChI 键 |
RSGLMGUAYHRGNL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CNC2=CC(=C(C=C12)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Oxo-1,2-dihydro-[3,4'-bipyridin]-5-yl)acetic acid](/img/structure/B13697454.png)
